6-ethyl-1-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
6-ETHYL-1-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-ETHYL-1-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. For example, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-ETHYL-1-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidines such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . What sets 6-ETHYL-1-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H15N5OS |
---|---|
Molecular Weight |
301.37 g/mol |
IUPAC Name |
6-ethyl-1-methyl-5-(pyridin-2-ylmethylsulfanyl)pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H15N5OS/c1-3-19-13(20)12-11(8-16-18(12)2)17-14(19)21-9-10-6-4-5-7-15-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
WJAIGKSMJIKORO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=NN2C)N=C1SCC3=CC=CC=N3 |
Origin of Product |
United States |
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